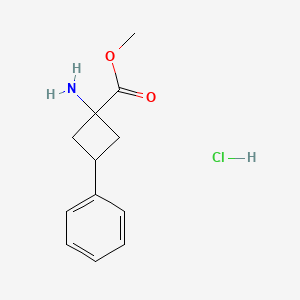
methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activity and therapeutic applications. This article discusses its chemical properties, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with an amino group and a phenyl group. Its molecular formula is C12H15ClN2O2, with a molecular weight of approximately 240.71 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites on enzymes, while the phenyl group may engage in π-π interactions. These interactions can modulate enzymatic activity and influence cellular signaling pathways, leading to various physiological responses.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. In particular, derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported between 6.3 to 23 µM for related phenylcyclobutane carboxamides . This suggests potential applications in treating tuberculosis and possibly other bacterial infections.
Analgesic Effects
Research has also explored the analgesic properties of this compound. Analogous compounds have been designed to interact with pain pathways, increasing endocannabinoid concentrations and potentially leading to pain relief. Some derivatives demonstrated inhibitory activity against fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids . The analgesic effects are attributed to modulation of the endocannabinoid system, suggesting a promising avenue for pain management therapies.
Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to evaluate the biological effects of various analogs derived from this compound. The findings indicated that modifications in the cyclobutane structure significantly influenced both potency and selectivity against specific biological targets. For example, altering the position of the phenyl group or substituting different functional groups led to variations in biological activity .
Comparative Analysis
A comparative analysis was performed with similar compounds to establish the unique biological profile of this compound. Compounds such as 1-amino-2-phenylcyclobutane and 1-amino-3-methylcyclobutane were assessed for their pharmacological effects. The distinct structural arrangement of methyl 1-amino-3-phenylcyclobutane resulted in unique chemical reactivity and biological interactions, highlighting its potential as a lead compound for drug development.
Summary Table of Biological Activities
| Biological Activity | Related Compounds | MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Phenylcyclobutane carboxamide | 6.3 - 23 | Disruption of bacterial cell functions |
| Analgesic | FAAH inhibitors | Varies | Modulation of endocannabinoid levels |
| Enzyme Interaction | Various derivatives | Varies | Binding to active sites on enzymes |
Propiedades
IUPAC Name |
methyl 1-amino-3-phenylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(13)7-10(8-12)9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCLWGKQRPWQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














